Cas no 82-09-7 (α-Toxicarol)
α-Toxicarol structure
α-Toxicarol Properties
Names and Identifiers
-
- α-Toxicarol
- 3H-[1]Benzopyrano[3,4-b]pyrano[2,3-h][1]benzopyran-7(7aH)-one,13,13a-dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS,13aS)-
- 3H-[1]Benzopyrano[3,4-b]pyrano[2,3-h][1]benzopyran-7(7aH)-one,13,13a-dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS,13a
- (7aS,13aS)-13,13a-Dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-bis[1]benzopyrano[3,4-b:6',5'-e]pyran-7(7aH)-one
- [ "" ]
- (7aS,13aS)-13,13a-Dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-bis[1]benzopyrano[3,4-b:6′,5′-e]pyran-7(7aH)-one (ACI)
- 3H-Bis[1]benzopyrano[3,4-b:6′,5′-e]pyran-7(7aH)-one, 13,13a-dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl- (7CI)
- 3H-Bis[1]benzopyrano[3,4-b:6′,5′-e]pyran-7(7aH)-one, 13,13a-dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS-cis)- (8CI)
- 6-Hydroxy-9,10-dimethoxy-3,3-dimethyl-13,13a-dihydro-3H,7aH-pyrano[2,3-c:6,5-f']dichromen-7-one
- Spectrum5_000159
- CCG-38461
- Spectrum2_001833
- BSPBio_002935
- Spectrum3_001298
- KBio2_006414
- KBioSS_001278
- NCI60_004325
- hydroxy-dimethoxy-dimethyl-[?]one
- NSC53864
- KBio2_003846
- KBio2_001278
- SPBio_001905
- SPECTRUM211224
- 82-09-7
- NCGC00095533-02
- KBio3_002155
- alpha-TOXICAROL (dl)
- CHEMBL1488225
- NSC-53864
- Spectrum4_001480
- KBioGR_002059
- -Toxicarol
- Spectrum_000798
- NCGC00095533-01
- α-toxicarol
- (-)-alpha-Toxicarol
- Toxicarol
- alpha-Toxicarol
- Toxicarin
- LMPK12060027
- CHEMBL508992
- CS-0133854
- CHEBI:9643
- Q27108457
- SCHEMBL4742046
- HY-N7563
- AKOS032949012
- (1S,14S)-11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
- +Expand
-
- MFCD00238696
- JLTNCZQNGBLBGO-MOPGFXCFSA-N
- 1S/C23H22O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,18-19,24H,10H2,1-4H3/t18-,19+/m1/s1
- O=C1C2C(=CC3OC(C)(C)C=CC=3C=2O[C@H]2[C@@H]1C1C=C(OC)C(OC)=CC=1OC2)O
Computed Properties
- 410.13700
- 1
- 7
- 2
- 410.13655304g/mol
- 30
- 706
- 0
- 0
- 2
- 0
- 0
- 1
- 3.9
- 83.4Ų
Experimental Properties
- 3.71350
- 83.45000
- >1.768
- 607.2±55.0 °C at 760 mmHg
- 222 ºC
- 0.0±1.8 mmHg at 25°C
- 213.0±25.0 °C
- Insuluble (1.9E-4 g/L) (25 ºC),
- Yellow powder
- 1.312±0.06 g/cm3 (20 ºC 760 Torr),
α-Toxicarol Price
α-Toxicarol Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:82-09-7)
TANG SI LEI
15026964105
2881489226@qq.com
α-Toxicarol Related Literature
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1. 221. The active principles of leguminous fish-poison plants. Part V. Derris malaccensis and Tephrosia toxicariaStanley H. Harper J. Chem. Soc. 1940 1178
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2. Synthesis of trans-B/C-rotenoids: X-ray and NMR data for cis- and trans-forms of isorotenoneMichael J. Begley,Leslie Crombie,Hamid Bin A. Hadi,Jonathan L. Josephs J. Chem. Soc. Perkin Trans. 1 1993 2605
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3. 106. The action of alkali on rotenone and related substancesR. S. Cahn,R. F. Phipers,J. J. Boam J. Chem. Soc. 1938 513
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4. NotesPhillip M. Fisk,Alex. Liberman,Francis F. Pollak,Stanley H. Harper J. Chem. Soc. 1941 877
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5. 173. The active principles of leguminous fish-poison plants. Part I. The properties of l-α-toxicarol isolated from Derris malaccensis(Kinta type)Stanley H. Harper J. Chem. Soc. 1939 812
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6. 555. Some chemistry of the B/C-ring system of rotenoidsL. Crombie,P. J. Godin,D. A. Whiting,K. S. Siddalingaiah J. Chem. Soc. 1961 2876
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7. 137. The methylation and ease of ring-fission of rotenone and related substancesR. S. Cahn,R. F. Phipers,J. J. Boam J. Chem. Soc. 1938 734
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8. Formula index
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9. 1072. Structure and stereochemistry of sumatrol and malaccolL. Crombie,R. Peace J. Chem. Soc. 1961 5445
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David A. Russell,Julien J. Freudenreich,Hannah L. Stewart,Andrew D. Bond,Hannah F. Sore,David R. Spring Org. Biomol. Chem. 2018 16 6395
Recommended suppliers
Amadis Chemical Company Limited
(CAS:82-09-7)α-Toxicarol
99%
5mg
897